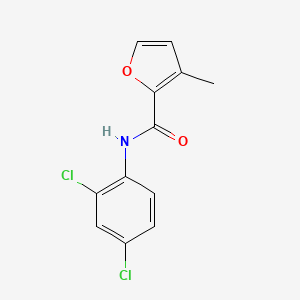
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide, also known as MPB, is a compound that has been extensively studied for its potential applications in scientific research. MPB is a small molecule inhibitor that has shown promise in a variety of fields, including cancer research, neuroscience, and immunology. In
Mechanism of Action
The mechanism of action of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide involves its inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition by N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide leads to DNA damage and ultimately cell death. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to inhibit the activity of certain protein kinases, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of PARP and protein kinases, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to induce the production of reactive oxygen species (ROS) and to modulate the activity of various signaling pathways. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide for lab experiments is its specificity for PARP inhibition, which allows for targeted inhibition of this enzyme without affecting other cellular processes. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide is its relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are many potential future directions for research on N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide. Additionally, further studies are needed to elucidate the precise mechanisms by which N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide modulates various signaling pathways and to explore its potential applications in the treatment of neurodegenerative and autoimmune diseases. Finally, there is a need for more in vivo studies to better understand the pharmacokinetics and pharmacodynamics of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide and to evaluate its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide involves several steps, including the reaction of 1-methylpyrazole-4-carboxylic acid with 4-bromo-1-fluorobenzene to form a key intermediate. This intermediate is then reacted with pyrrole in the presence of a palladium catalyst to yield N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have potential applications in a variety of scientific research fields. In cancer research, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-18-11-13(10-16-18)17-15(20)12-4-6-14(7-5-12)19-8-2-3-9-19/h2-11H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATSXIINJOYGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)

![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)

![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)



![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)